Cas no 40400-68-8 (6-oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carboxylic Acid)

6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid is a heterocyclic carboxylic acid derivative with a fused pyrroloquinoline scaffold. This compound exhibits structural rigidity and electron-rich properties, making it a valuable intermediate in medicinal chemistry and materials science. Its conjugated system and carboxylic acid functionality allow for further derivatization, enabling applications in the synthesis of bioactive molecules or optoelectronic materials. The pyrroloquinoline core contributes to enhanced stability and potential pharmacological activity, particularly in targeting central nervous system (CNS) receptors or enzymes. Its precise molecular architecture also facilitates studies in structure-activity relationships (SAR) for drug discovery.
6-oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carboxylic Acid structure
40400-68-8 structure
Product Name:6-oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carboxylic Acid
CAS No:40400-68-8
MF:C12H9NO3
MW:215.204763174057
MDL:MFCD00667557
CID:1068181
PubChem ID:755589
Update Time:2025-05-25

6-oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 6-Oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
    • 6-Oxo-1,2-dihydro-6H-pyrrolo-[3,2,1-ij]quinoline-5-carboxylic acid
    • 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
    • 1,2-dihydro-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
    • 1,2-Dihydro-6-oxo-6H-pyrrolo<3,2,1-ij>chinolin-5-carbonsaeure
    • 1,8-ethano-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
    • 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid(SALTDATA: FREE)
    • CS-0206159
    • 9-OXO-1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-4,6,8(12),10-TETRAENE-10-CARBOXYLIC ACID
    • SR-01000365579
    • STK411656
    • HMS1646M05
    • SCHEMBL5434419
    • BBL009393
    • ALBB-011544
    • VS-02063
    • AKOS000111413
    • SR-01000365579-1
    • WAY-323883
    • 9-OXO-1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-4(12),5,7,10-TETRAENE-10-CARBOXYLIC ACID
    • 9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxylic acid
    • CCG-200135
    • DB-028169
    • CHEMBL4980997
    • 40400-68-8
    • 6h-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid, 1,2-dihydro-6-oxo-
    • MFCD00667557
    • 6-oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carboxylic Acid
    • MDL: MFCD00667557
    • Inchi: 1S/C12H9NO3/c14-11-8-3-1-2-7-4-5-13(10(7)8)6-9(11)12(15)16/h1-3,6H,4-5H2,(H,15,16)
    • InChI Key: KEWPFFOUNDGKAH-UHFFFAOYSA-N
    • SMILES: O=C1C(C(=O)O)=CN2CCC3C=CC=C1C2=3

Computed Properties

  • Exact Mass: 215.05800
  • Monoisotopic Mass: 215.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 403.2±45.0 °C at 760 mmHg
  • Flash Point: 197.6±28.7 °C
  • PSA: 59.30000
  • LogP: 1.25580
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

6-oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carboxylic Acid Security Information

6-oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carboxylic Acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carboxylic Acid Pricemore >>

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Additional information on 6-oxo-1,2-dihydro-6H-pyrrolo3,2,1-ijquinoline-5-carboxylic Acid

6-Oxo-1,2-Dihydro-6H-Pyrrolo[3,2,1-ij]Quinoline-5-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 40400-68-8, known as 6-Oxo-1,2-Dihydro-6H-Pyrrolo[3,2,1-ij]Quinoline-5-Carboxylic Acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of this molecule is characterized by a fused bicyclic system comprising a pyrrole ring and a quinoline moiety, with a carboxylic acid group at the 5-position and an oxo group at the 6-position. These structural features contribute to its unique chemical properties and potential bioactivity.

Recent studies have highlighted the importance of quinoline derivatives in medicinal chemistry, particularly in the development of anticancer agents. The pyrrolo[3,2,1-ij]quinoline core of this compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines. Researchers have explored the mechanism of action of this compound, revealing that it may interact with key cellular pathways involved in apoptosis and cell cycle regulation. These findings underscore its potential as a lead compound for anticancer drug development.

In addition to its pharmacological significance, 6-Oxo-1,2-Dihydro-6H-Pyrrolo[3,2,1-ij]Quinoline-5-Carboxylic Acid has also been investigated for its role in other therapeutic areas. For instance, studies have demonstrated its ability to modulate enzyme activity, making it a promising candidate for enzyme-targeted therapies. The carboxylic acid group at the 5-position plays a crucial role in these interactions, as it can form hydrogen bonds with key residues in the active sites of target enzymes.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrrolo[3,2,1-ij]quinoline skeleton. This is followed by oxidation to introduce the oxo group at the 6-position and subsequent functionalization to install the carboxylic acid moiety. Recent advancements in synthetic methodology have enabled more efficient and scalable routes to this compound, which is critical for its potential large-scale production.

From an analytical standpoint, 6-Oxo-1,2-Dihydro-6H-Pyrrolo[3,2,1-ij]Quinoline-5-Carboxylic Acid has been extensively studied using various spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its conformational flexibility and stability under different conditions. Such information is invaluable for understanding its behavior in biological systems and optimizing its formulation for therapeutic use.

Moreover, computational studies have been employed to predict the physicochemical properties and pharmacokinetic profiles of this compound. These simulations suggest that it has favorable solubility and permeability characteristics, which are essential for effective drug delivery. However, further experimental validation is required to confirm these predictions and guide its optimization for clinical applications.

In conclusion, 6-Oxo-1,2-Dihydro-6H-Pyrrolo[3,2,1-ij]Quinoline-5-Carboxylic Acid represents a compelling candidate for drug discovery efforts due to its unique structure and promising biological activities. Ongoing research continues to uncover new insights into its mechanism of action and therapeutic potential. As advancements in synthetic chemistry and computational modeling continue to evolve, this compound holds great promise for addressing unmet medical needs in oncology and beyond.

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